![molecular formula C18H22O4 B4971751 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene
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Description
Synthesis Analysis
The synthesis of related methoxyphenols and dimethoxybenzenes involves intricate chemical processes, including the formation of intermolecular and intramolecular hydrogen bonds, critical for understanding the compound's synthesis. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reaction, followed by an addition reaction, showcases a method that could be adapted for synthesizing complex ethers like 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene with adjustments for the ethoxy and propoxy groups (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the importance of intramolecular hydrogen bonds and the impact of substituent effects on molecular conformation (O. V. Dorofeeva et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving methoxyphenols and dimethoxybenzenes, such as the Claisen rearrangement and reactions with Lawesson's Reagent, demonstrate the reactivity and versatility of these compounds. These reactions provide insights into the potential chemical behaviors of this compound under various conditions (E. V. Kluchareva et al., 2009).
Physical Properties Analysis
The physical properties, including thermodynamic properties such as vapor pressure, vaporization enthalpies, and fusion enthalpies of methoxyphenols and dimethoxybenzenes, have been studied extensively. These properties are crucial for understanding the physical behavior and stability of this compound (M. Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophilic substitution, nucleophilic addition, and oxidation reactions, of methoxyphenols and dimethoxybenzenes, provide a foundation for predicting the chemical behavior of this compound in synthetic and analytical applications. Research on the oxidation and rearrangement reactions of similar compounds offers insights into the chemical stability and reactivity of this compound (G. Wells et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-20-15-9-11-16(12-10-15)21-13-6-14-22-18-8-5-4-7-17(18)19-2/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCYYWVGVYVEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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